1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4(1H,3H)-dione core substituted with two distinct moieties:
- A 1,2,4-oxadiazol-5-ylmethyl group at position 1, bearing a 4-chloro-3-fluorophenyl ring.
- A 2,5-dimethylphenyl group at position 2.
The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the 4-chloro-3-fluorophenyl group contributes to lipophilicity and target binding specificity. The 2,5-dimethylphenyl substituent may influence steric interactions and solubility.
Properties
CAS No. |
1358707-06-8 |
|---|---|
Molecular Formula |
C25H18ClFN4O3 |
Molecular Weight |
476.89 |
IUPAC Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18ClFN4O3/c1-14-7-8-15(2)21(11-14)31-24(32)17-5-3-4-6-20(17)30(25(31)33)13-22-28-23(29-34-22)16-9-10-18(26)19(27)12-16/h3-12H,13H2,1-2H3 |
InChI Key |
QMRLTGNJTITHHS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure
The compound features a quinazoline core substituted with an oxadiazole moiety and additional phenyl groups. The presence of the 4-chloro-3-fluorophenyl and 2,5-dimethylphenyl groups may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study assessing various quinazoline-2,4(1H,3H)-dione derivatives found that compounds with similar structures showed moderate to strong activity against both Gram-positive and Gram-negative bacteria. Specifically:
- Compound 15 demonstrated broad-spectrum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans with inhibition zones ranging from 10 to 12 mm and MIC values between 70 to 80 mg/mL .
This suggests that the target compound may possess comparable antimicrobial efficacy due to its structural similarities.
Antiviral Activity
Quinazolines have also been explored for their antiviral potential. In a study investigating novel quinazoline derivatives, certain compounds exhibited potent inhibitory effects against vaccinia and adenovirus with EC50 values significantly lower than standard antiviral drugs . The specific mechanisms of action remain to be fully elucidated; however, the structural features of the compound likely contribute to its antiviral properties.
Anti-inflammatory Properties
The incorporation of oxadiazole moieties in related compounds has been linked to anti-inflammatory effects. For instance, derivatives exhibiting COX-2 inhibitory activity demonstrated significant anti-inflammatory and antioxidant effects in vitro . This aspect is crucial for therapeutic applications in inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring or substituents can significantly affect potency and selectivity against biological targets. For example:
| Compound | Activity Type | Inhibition Zone (mm) | MIC (mg/mL) | EC50 (μM) |
|---|---|---|---|---|
| Compound 15 | Antimicrobial | 10–12 | 70–80 | - |
| Compound 24b11 | Antiviral | - | - | 1.7 |
| Compound 24b13 | Antiviral | - | - | 6.2 |
Case Studies
Several case studies highlight the efficacy of quinazoline derivatives in various biological assays:
- Antimicrobial Efficacy : A series of synthesized quinazoline derivatives were tested against multiple bacterial strains. The results indicated that structural modifications led to enhanced antibacterial activity compared to standard treatments .
- Antiviral Activity : Quinazoline derivatives were evaluated for their ability to inhibit viral replication in vitro. Notably, certain compounds displayed EC50 values significantly lower than existing antiviral agents, indicating their potential as new therapeutic options .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazole, including this compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of histone deacetylase 6 (HDAC6), an enzyme linked to cancer progression. Inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression that can inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies suggest that modifications in the quinazoline structure can enhance its efficacy against various bacterial strains. The oxadiazole moiety contributes to the overall stability and bioactivity of the compound .
Antiviral Potential
Emerging research points to the antiviral properties of compounds containing oxadiazole rings. The structural features of this compound may allow it to interfere with viral replication processes, although specific studies on this compound are still limited .
HDAC6 Inhibition and Cancer Treatment
A study published in a patent document highlighted the efficacy of similar oxadiazole compounds in treating cancers associated with HDAC6 activity. These compounds demonstrated significant tumor reduction in preclinical models, suggesting a viable pathway for further clinical development .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against resistant bacterial strains. Results indicated promising activity against Gram-positive bacteria, supporting its potential use as a novel antibiotic .
Data Summary Table
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Triazole-3-thione () lacks the dione motif but includes a thione group (C=S), which may enhance metal-binding capacity .
Substituent Impact :
- The 4-chloro-3-fluorophenyl group in the target compound offers a unique halogenated profile compared to the 2-chlorophenyl in , which may affect steric hindrance and target selectivity.
- 2,5-Dimethylphenyl (target) vs. 4-fluorobenzyl (): The former increases hydrophobicity, while the latter’s fluorine atom may improve metabolic stability .
Physicochemical and Spectral Properties
Table 2: Spectroscopic and Analytical Data Comparison
- Spectral Insights : The absence of a thione (C=S) peak in the target compound’s IR (vs. ) highlights its distinct electronic profile. The ¹H-NMR of reveals aromatic multiplicity and methyl groups, which would differ in the target due to its dimethylphenyl and oxadiazole substituents .
Notes on Key Differentiators
Structural Uniqueness: The combination of quinazoline-dione, 1,2,4-oxadiazole, and 4-chloro-3-fluorophenyl groups distinguishes this compound from triazole- or thienopyrimidine-based analogues.
Bioactivity Potential: Structural parallels to pesticidal quinazolinones () suggest agrochemical applications, while kinase inhibition observed in thienopyrimidines () hints at therapeutic uses .
Optimization Opportunities : Introducing polar groups (e.g., -OH, -SO2NH2) could improve solubility without compromising the oxadiazole’s metabolic stability.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this compound involves optimizing regioselectivity for the 1,2,4-oxadiazole ring formation and quinazoline-dione functionalization. Methodologies include:
- Computational reaction path searches (e.g., quantum chemical calculations to predict intermediates and transition states) to minimize trial-and-error approaches .
- Statistical Design of Experiments (DoE) for parameter optimization (e.g., temperature, catalyst loading, solvent polarity) to maximize yield and purity .
- Cross-coupling strategies for introducing the 4-chloro-3-fluorophenyl and 2,5-dimethylphenyl groups, guided by steric and electronic compatibility .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction for unambiguous structural confirmation, particularly to resolve stereoelectronic effects from the oxadiazole and quinazoline-dione moieties .
- High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., , ) to verify substituent positions and purity .
- Thermogravimetric analysis (TGA) to assess thermal stability, critical for downstream applications .
Q. How can researchers conduct preliminary biological activity screening?
- Standardized in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility) using structurally related quinazoline-dione derivatives as benchmarks .
- Structure-Activity Relationship (SAR) profiling by synthesizing analogs with variations in the oxadiazole or phenyl substituents .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Molecular docking studies to identify potential protein targets (e.g., kinases, cytochrome P450 enzymes) using the oxadiazole moiety as a pharmacophore .
- Molecular Dynamics (MD) simulations to evaluate binding stability and conformational flexibility in biological environments .
- Quantum Mechanics/Molecular Mechanics (QM/MM) to model electron-transfer interactions at active sites .
Q. How can researchers resolve contradictions in experimental data during SAR studies?
- Multivariate statistical analysis (e.g., PCA, PLS regression) to isolate dominant factors influencing bioactivity .
- In silico ADMET profiling to distinguish intrinsic activity from pharmacokinetic limitations (e.g., poor solubility due to dimethylphenyl groups) .
- Crystallographic data cross-validation to correlate molecular conformation with observed activity .
Q. What experimental design principles apply to optimizing reaction scalability?
- Process intensification via microreactor systems to enhance heat/mass transfer during exothermic steps (e.g., cyclization reactions) .
- Membrane separation technologies for efficient purification of intermediates, especially for halogenated byproducts .
- Real-time reaction monitoring (e.g., inline FTIR, Raman spectroscopy) to dynamically adjust conditions and minimize side reactions .
Methodological Challenges and Solutions
Q. How to address low yield in the final cyclization step?
- Solvent screening using Hansen solubility parameters to stabilize transition states .
- Catalyst optimization (e.g., Pd/Cu bimetallic systems) for C–N bond formation .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies (pH, UV, oxidative stress) followed by LC-MS to identify degradation pathways .
- Long-term stability assays in simulated biological matrices (e.g., plasma, liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
